molecular formula C18H17N3O7 B2417406 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 873577-92-5

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2417406
CAS RN: 873577-92-5
M. Wt: 387.348
InChI Key: BRLQFJIKBRWHPJ-UHFFFAOYSA-N
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Description

The compound is a derivative of metronidazole, which is a commonly used antibiotic. Metronidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .


Synthesis Analysis

While specific synthesis methods for this compound are not available, metronidazole derivatives are generally prepared via the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride with selected substituted piperazines in the presence of a base .

Scientific Research Applications

Organic Synthesis Applications

N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, are highlighted for their efficiency in catalyzing transesterification and acylation reactions involving esters and alcohols. These reactions are significant for the synthesis and modification of various organic compounds, potentially including derivatives similar to the compound . The use of low catalyst loadings of aryl- or alkyl-substituted NHCs can mediate these reactions efficiently at room temperature, offering a simplified protocol by generating the imidazol-2-ylidene catalysts in situ (Grasa, Gueveli, Singh, & Nolan, 2003).

Antibacterial Activity

The synthesis of new derivatives of 4-hydroxy-chromen-2-one has been reported, including compounds that exhibit significant antibacterial activity. This research demonstrates the potential of chromene derivatives in developing antibacterial agents. Synthesized compounds were evaluated against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, showing high levels of bacteriostatic and bactericidal activity. This suggests that derivatives of the compound could also possess similar antimicrobial properties, provided they share structural similarities with the studied compounds (Behrami & Dobroshi, 2019).

NHCs in Acylation Reactions

Another study emphasizes the versatility of N-heterocyclic carbenes in transesterification and acylation reactions. Aryl- or alkyl-substituted NHCs are described as efficient catalysts for these processes, underlining the importance of NHCs in organic synthesis and potentially in the synthesis of complex molecules like the compound of interest. These findings further confirm the applicability of NHCs in facilitating various organic transformations (Grasa, Kissling, & Nolan, 2002).

In Vitro β-Glucuronidase Inhibitory Activity

Research focused on biology-oriented drug synthesis (BIODS) of derivatives similar to the compound has revealed promising β-glucuronidase inhibitory activity. This study involved treating metronidazole with various aryl and hetero-aryl carboxylic acids, yielding compounds with potent inhibitory activities compared to the standard d-saccharic acid 1,4-lactone. Such activities suggest potential therapeutic applications, particularly in diseases where β-glucuronidase plays a role (Salar et al., 2017).

Mechanism of Action

Target of Action

The compound contains an imidazole ring , which is known to interact with various biological targets . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

The mode of action of imidazole derivatives often involves their interaction with the target’s active site, leading to inhibition or activation of the target . The nitro group in the compound can be reduced in an anaerobic environment, producing cytotoxic compounds that inhibit DNA synthesis . .

Biochemical Pathways

Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can interfere with DNA synthesis in bacteria, disrupt cell wall synthesis, or inhibit enzymes involved in critical metabolic pathways

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with imidazole derivatives, the compound could potentially lead to various molecular and cellular effects . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. For instance, the reduction of the nitro group in the compound, which is crucial for its cytotoxic activity, occurs in an anaerobic environment . .

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-ethoxy-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c1-3-26-14-6-4-5-12-9-13(18(23)28-16(12)14)17(22)27-8-7-20-11(2)19-10-15(20)21(24)25/h4-6,9-10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLQFJIKBRWHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3C(=NC=C3[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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